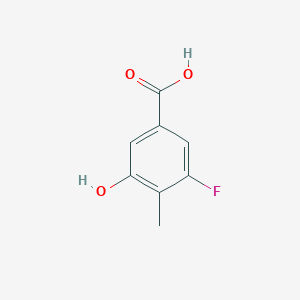

3-Fluoro-5-hydroxy-4-methylbenzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCBQQVCMNHQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654424 | |

| Record name | 3-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-08-5 | |

| Record name | 3-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 887267-08-5), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogs to present its core chemical properties, a robust proposed synthesis protocol, state-of-the-art analytical characterization methods, and its potential applications. The strategic placement of fluoro, hydroxyl, and methyl groups on the benzoic acid scaffold presents a unique combination of electronic and steric properties, making it a valuable building block for developing novel therapeutic agents with potentially enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and similar fluorinated scaffolds.

Introduction: The Strategic Role of Fluorinated Scaffolds

In modern drug discovery, the incorporation of fluorine into small molecules is a cornerstone strategy for optimizing pharmacological properties.[1][2][3] The unique characteristics of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—allow for subtle yet profound modulation of a molecule's physicochemical and biological behavior.[1][4]

Key benefits of strategic fluorination include:

-

Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in protein targets) and can alter the pKa of nearby functional groups, influencing binding.[3]

-

Lipophilicity and Permeability: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical factor for bioavailability and targeting intracellular proteins.[1][4]

This compound is a exemplar of a strategically substituted building block. The ortho fluorine to the hydroxyl group and meta to the carboxylic acid can significantly influence the acidity of both functional groups. The hydroxyl group provides a key hydrogen bond donor/acceptor site, while the methyl group offers a lipophilic contact point and can be used for further functionalization. This trifecta of substituents makes it a highly versatile intermediate for creating complex molecular architectures.[5][6]

Physicochemical and Spectroscopic Profile

While experimentally determined data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.

Table 1: Core Properties of this compound

| Property | Value / Information | Source / Rationale |

| CAS Number | 887267-08-5 | Chemical Abstracts Service |

| Molecular Formula | C₈H₇FO₃ | - |

| Molecular Weight | 170.14 g/mol | - |

| Appearance | Predicted: White to off-white crystalline powder | Based on analogs like 3-Fluoro-4-methylbenzoic acid.[5] |

| Solubility | Predicted: Slightly soluble in water; soluble in methanol, ethanol, DMSO, ethyl acetate | General property of substituted benzoic acids. |

| pKa (Predicted) | Carboxylic Acid: ~3.8-4.2; Phenolic Hydroxyl: ~9-10 | The electron-withdrawing fluorine atom is expected to lower the pKa of the carboxylic acid compared to benzoic acid (~4.2) and the phenolic hydroxyl compared to p-cresol (~10.2). |

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons will appear as distinct signals, with splitting patterns influenced by H-F and H-H coupling. The methyl protons will be a singlet around 2.1-2.3 ppm. The acidic protons (-COOH and -OH) will be broad singlets, exchangeable with D₂O. |

| ¹³C NMR | Seven distinct aromatic carbon signals are expected, with chemical shifts influenced by the substituents. The C-F bond will result in a large one-bond coupling constant (¹JCF). |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift providing information about the electronic environment. |

| IR Spectroscopy | Characteristic peaks: broad O-H stretch (~2500-3300 cm⁻¹ for carboxylic acid), sharp O-H stretch (~3200-3600 cm⁻¹ for phenol), C=O stretch (~1680-1710 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 170.14. Common fragmentation would involve the loss of H₂O (M-18) and COOH (M-45). |

Proposed Synthesis Pathway

The proposed multi-step synthesis starts from 2-fluoro-6-methylphenol.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: A four-step synthesis pathway from 2-fluoro-6-methylphenol.

Detailed Experimental Protocol (Proposed)

Causality Behind Experimental Choices:

-

Step 1 (Protection): The phenolic hydroxyl group is acidic and would interfere with the subsequent Friedel-Crafts acylation. Protecting it as a methyl ether is a standard and efficient strategy.

-

Step 2 (Carboxylation Precursor): Friedel-Crafts acylation is a reliable method for introducing a carbon chain onto an activated aromatic ring. The acetyl group is introduced para to the activating methoxy group due to steric hindrance from the adjacent methyl and fluoro groups.

-

Step 3 (Oxidation): The haloform reaction is a classic and effective method for converting a methyl ketone into a carboxylic acid.

-

Step 4 (Deprotection): Cleavage of the aryl methyl ether is necessary to reveal the final hydroxyl group. Strong acids like HBr are standard reagents for this transformation, proven effective for similar substrates.[7][8]

Step-by-Step Methodology:

-

Synthesis of 3-Fluoro-2-methylanisole (B):

-

To a solution of 2-fluoro-6-methylphenol (A ) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Add methyl iodide (1.2 equivalents) dropwise.

-

Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the product.

-

-

Synthesis of 1-(2-Fluoro-5-methoxy-3-methylphenyl)ethan-1-one (C):

-

Suspend anhydrous aluminum chloride (1.3 equivalents) in dry dichloromethane (DCM) at 0 °C.

-

Add acetyl chloride (1.1 equivalents) dropwise, followed by a solution of 3-fluoro-2-methylanisole (B ) in DCM.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture into ice-cold HCl (1M) and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

-

-

Synthesis of 3-Fluoro-5-methoxy-4-methylbenzoic acid (D):

-

Prepare a solution of sodium hydroxide in water and cool to 0 °C.

-

Slowly add bromine (3.0 equivalents) to form a sodium hypobromite solution.

-

Add a solution of the ketone (C ) in a suitable solvent (e.g., 1,4-dioxane) to the hypobromite solution.

-

Stir vigorously at room temperature until the reaction is complete (TLC).

-

Quench with sodium thiosulfate, acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Synthesis of this compound (E):

-

Mix the methoxybenzoic acid (D ) with a 1:1 solution of 48% hydrobromic acid and glacial acetic acid.[7]

-

Heat the mixture under reflux for 24-36 hours.[7]

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the crude solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., water/ethanol mixture) to obtain the purified target molecule.

-

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is required for a self-validating system.

Diagram 2: Quality Control Workflow for Compound Characterization

Caption: A standard workflow for the purification and analytical validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining purity and monitoring degradation.

-

Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Rationale: Formic acid ensures the carboxylic acid is protonated for better peak shape. A gradient elution is effective for separating the polar starting material from the more lipophilic product and any non-polar impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm.

-

Protocol:

-

Prepare a stock solution of the purified compound (1 mg/mL) in methanol.

-

Create working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock with the mobile phase.

-

Inject 10 µL of each standard to generate a calibration curve.

-

Inject the sample solution to determine its purity based on the area percentage of the main peak.

-

Applications in Drug Development

Substituted fluorobenzoic acids are privileged scaffolds in medicinal chemistry. This compound serves as a valuable intermediate for synthesizing novel drug candidates, particularly enzyme inhibitors and receptor modulators.[5][6]

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding motif, forming salt bridges or strong hydrogen bonds with basic residues (e.g., Lys, Arg) in an enzyme's active site. For instance, meclofenamic acid, a related structure, is known to inhibit the FTO demethylase by competing with the nucleic acid substrate.[9] The specific substitution pattern of the title compound can be exploited to achieve selectivity for a target enzyme over related proteins.

-

Scaffold for Combinatorial Chemistry: The carboxylic acid and hydroxyl group are versatile handles for further chemical modification. The acid can be readily converted to amides, esters, or alcohols, while the phenol can be alkylated or used in coupling reactions. This allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.

-

Improving Pharmacokinetic Properties: As discussed, the fluorine atom can block metabolic hotspots. The hydroxyl and carboxylic acid groups provide handles for creating prodrugs (e.g., esters) to improve oral bioavailability. The overall substitution pattern contributes to a specific balance of lipophilicity and polarity that can be fine-tuned for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][10]

Conclusion

This compound is a promising and versatile building block for modern drug discovery. While detailed characterization in public literature is limited, its synthesis is feasible through established chemical transformations. Its unique electronic and structural features, conferred by the strategic placement of its functional groups, make it an attractive starting point for the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides the foundational knowledge and protocols necessary for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. chemimpex.com [chemimpex.com]

- 6. ossila.com [ossila.com]

- 7. prepchem.com [prepchem.com]

- 8. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Properties of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 887267-08-5).[1][2][3] As a trifunctional aromatic compound, it incorporates a carboxylic acid, a hydroxyl group, and a fluorine atom, making it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The strategic placement of these functional groups imparts unique electronic and steric properties, influencing its reactivity, acidity, and potential for biological activity. This document consolidates available data with theoretical predictions to serve as a foundational resource for scientists and drug development professionals.

Introduction: The Strategic Value of Fluorinated Phenolic Acids

Substituted benzoic acids are fundamental scaffolds in organic and medicinal chemistry. The introduction of a fluorine atom into such molecules is a well-established strategy to modulate their physicochemical and biological properties.[4][5] Fluorine's high electronegativity, small atomic radius, and the strength of the C-F bond can enhance metabolic stability, increase binding affinity to biological targets, and alter acidity and lipophilicity.[4][5]

This compound is a unique building block that combines the features of a benzoic acid, a phenol, and a fluorinated aromatic ring. This trifunctional arrangement offers multiple reactive sites for synthetic elaboration and a specific stereoelectronic profile for molecular recognition in biological systems. This guide will delve into the core chemical characteristics of this compound, providing both established data and expert analysis of its predicted behavior.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, we can consolidate available information and provide reasoned predictions based on its structure and data from analogous compounds.

Core Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 887267-08-5 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=CC(=C1F)C(=O)O)O) | [1] |

Predicted Physicochemical Data

The following properties are estimated based on chemical principles and data from structurally similar compounds, such as its isomers 3-fluoro-4-hydroxybenzoic acid and 4-fluoro-3-hydroxybenzoic acid.

| Property | Predicted Value | Rationale and Comparative Insights |

| Melting Point (°C) | 160 - 180 | The melting point is influenced by crystal packing and intermolecular hydrogen bonding. The related compound, 3-fluoro-4-hydroxybenzoic acid, has a melting point of 154-158 °C.[6] The substitution pattern of the target molecule may lead to a slightly different crystal lattice energy. |

| pKa (acid dissociation constant) | ~4.0 | The acidity of the carboxylic acid is increased by the electron-withdrawing fluorine atom. However, the electron-donating hydroxyl and methyl groups will slightly counteract this effect. For comparison, the predicted pKa of 4-fluoro-3-hydroxybenzoic acid is 4.02, while that of 3-fluoro-4-hydroxybenzoic acid is 4.23.[7] |

| Water Solubility | Slightly soluble | The presence of polar hydroxyl and carboxylic acid groups allows for hydrogen bonding with water. However, the aromatic ring and methyl group contribute to its lipophilicity. Overall, it is expected to be slightly soluble in water and more soluble in polar organic solvents like ethanol and DMSO. The related 3-fluoro-4-hydroxybenzoic acid is described as slightly soluble in water.[6] |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | This value predicts the lipophilicity of the molecule. The fluorine atom generally increases LogP. This predicted range suggests moderate lipophilicity, a often desirable trait for drug candidates to balance aqueous solubility with membrane permeability. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this compound are not publicly available, we can predict the key features based on its functional groups.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will appear as doublets, with coupling to the fluorine atom influencing their multiplicity and chemical shift. The acidic protons will likely appear as broad singlets and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals for the eight carbon atoms in the molecule. The carbons attached to the electron-withdrawing fluorine, oxygen, and carboxyl groups will be shifted downfield. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a sensitive probe for the chemical environment of the fluorine atom.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorption bands of its functional groups.[8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching, H-bonded |

| O-H (Phenol) | 3600 - 3200 (broad) | Stretching |

| C-H (Aromatic & Methyl) | 3100 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-O | 1320 - 1210 | Stretching |

The broadness of the O-H bands is a result of extensive hydrogen bonding.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 170.14.[8] Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The fragmentation pattern will provide further confirmation of the molecular structure.

Synthesis and Reactivity

While a specific, published synthetic route for this compound was not found, a plausible pathway can be designed based on established organic chemistry reactions and syntheses of similar molecules.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be prepared from a more readily available starting material, such as a substituted toluene or phenol. One potential multi-step synthesis is outlined below.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Demethylation of a Methoxy Precursor (Adapted)

A common strategy for synthesizing phenolic compounds is the demethylation of a methoxy ether precursor. The following protocol is adapted from the synthesis of the related compound, 3-fluoro-4-hydroxybenzoic acid.[11] This provides a viable experimental approach for researchers.

Reaction: 3-Fluoro-5-methoxy-4-methylbenzoic acid → this compound

Materials:

-

3-Fluoro-5-methoxy-4-methylbenzoic acid

-

Concentrated hydrobromic acid (HBr, 48%)

-

Glacial acetic acid

-

Deionized water

-

Appropriate glassware for reflux

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting methoxy-benzoic acid derivative with a mixture of concentrated hydrobromic acid and glacial acetic acid.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature, then further cool in an ice bath.

-

The product is expected to precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the crude product with cold deionized water to remove residual acids.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed using the analytical techniques described in Section 3 (NMR, IR, MS) and by melting point determination.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acid: Undergoes typical reactions such as esterification, amide bond formation, and reduction to the corresponding benzyl alcohol.[12]

-

Phenolic Hydroxyl: Can be O-alkylated or O-acylated. It also activates the aromatic ring towards electrophilic substitution.

-

Aromatic Ring: The positions for electrophilic aromatic substitution are directed by the existing substituents. The hydroxyl group is a strong activating ortho-, para- director, while the fluorine and carboxylic acid groups are deactivating. The interplay of these effects will determine the regioselectivity of reactions like halogenation, nitration, and sulfonation.

Caption: Key reactive sites of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not yet extensively documented, its structural motifs are prevalent in pharmacologically active compounds. Its utility can be inferred from the applications of similar fluorinated and hydroxylated benzoic acids.

-

Enzyme Inhibition: The positional isomer, 3-fluoro-4-hydroxy-5-methylbenzoic acid, has been investigated for its role in enzyme inhibition.[13] The carboxylic acid and hydroxyl groups can form key hydrogen bonds and ionic interactions within an enzyme's active site, while the fluorinated ring can engage in favorable hydrophobic or specific fluorine-protein interactions.

-

Anti-inflammatory and Antimicrobial Agents: Hydroxybenzoic acid derivatives are known to possess anti-inflammatory and antimicrobial properties. The inclusion of fluorine can enhance these activities. The target molecule is a promising scaffold for the development of novel therapeutics in these areas.[13]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage. Incorporating fluorine at a site that is prone to metabolic oxidation can increase the half-life and bioavailability of a drug candidate.[4][5]

-

Scaffold for Combinatorial Chemistry: With three distinct functional groups, this molecule is an excellent starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place, sealed in a tightly closed container.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique combination of functional groups makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its known and predicted chemical properties, offering a solid foundation for future research and development. As more experimental data becomes available, the full potential of this versatile compound in medicinal chemistry and materials science will undoubtedly be realized.

References

- 1. 887267-08-5|this compound|BLD Pharm [bldpharm.com]

- 2. Cas 887267-08-5,3-FLUORO-4-METHYL-5-HYDROXYBENZOIC ACID | lookchem [lookchem.com]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemxyne.com [chemxyne.com]

- 6. 350-29-8 CAS MSDS (3-Fluoro-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 13. Buy 3-Fluoro-4-hydroxy-5-methylbenzoic acid [smolecule.com]

Molecular structure of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

An In-Depth Technical Guide to the Molecular Structure of 3-Fluoro-5-hydroxy-4-methylbenzoic acid: A Predictive and Analog-Based Analysis

Abstract

This compound is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. The specific arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a methyl group—on the benzoic acid framework is poised to impart unique physicochemical and biological properties.[1] Due to the limited availability of direct experimental data for this specific isomer, this technical guide provides a comprehensive analysis of its molecular structure using predictive methods and comparative data from structurally related analogs. We will explore its physicochemical properties, propose a viable synthetic strategy, and present a detailed predictive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Role of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acids are privileged scaffolds in modern drug discovery. The introduction of specific functional groups onto the aromatic ring allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential.

-

Fluorine Substitution : The incorporation of a fluorine atom can significantly increase metabolic stability by blocking sites of oxidative metabolism. It also alters the acidity (pKa) of nearby functional groups and can enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]

-

Hydroxyl and Carboxyl Groups : These groups are primary points for hydrogen bonding, a critical interaction for molecular recognition at a biological target's active site. They also influence the compound's solubility and pharmacokinetic profile.

-

Methyl Group : The methyl group provides steric bulk and can modulate the compound's lipophilicity, influencing its ability to cross cell membranes and its fit within a receptor's binding pocket.

The unique combination of these groups in this compound makes it a promising intermediate for developing novel therapeutics, particularly in areas like enzyme inhibition and antimicrobial research.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its behavior in chemical and biological systems.

Molecular Structure

Below is the two-dimensional structure of the molecule, illustrating the substitution pattern on the benzoic acid core.

Caption: 2D Structure of this compound.

Quantitative Data Summary

The following table summarizes the key computed and known properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | Calculated |

| CAS Number | 887267-08-5 | [1] |

| Appearance | White to light yellow powder (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų (Predicted) | N/A |

| logP (Octanol-Water Partition) | 1.85 (Predicted) | N/A |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Proposed Synthesis Strategy

While specific synthesis protocols for this compound are not widely published, a logical synthetic route can be devised from commercially available starting materials, drawing on established organometallic and aromatic substitution reactions.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the carboxyl group, suggesting a carboxylation reaction as a key final step. The fluoro and hydroxyl groups can be installed via electrophilic aromatic substitution and diazotization/hydrolysis sequences, respectively.

References

Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug discovery. The described multi-step synthesis is designed for efficiency and scalability, commencing from the readily available starting material, 2-fluoro-4-methylphenol. This document offers a detailed exposition of the synthetic strategy, including in-depth discussions on reaction mechanisms, justifications for procedural choices, and complete experimental protocols. All claims and methodologies are substantiated by authoritative references from peer-reviewed literature and established chemical principles.

Introduction: The Significance of Fluorinated Benzoic Acid Derivatives

Fluorinated organic molecules play a pivotal role in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecular scaffold can significantly modulate its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Substituted benzoic acids, in particular, are crucial intermediates in the synthesis of a wide array of pharmaceuticals. Therefore, the development of robust and efficient synthetic routes to novel fluorinated benzoic acid derivatives, such as this compound, is of paramount importance to the scientific community. This guide aims to provide a detailed and practical approach to the synthesis of this target molecule, empowering researchers to access this valuable compound for their research endeavors.

Proposed Synthetic Strategy

The synthesis of this compound can be strategically approached in a two-step sequence starting from 2-fluoro-4-methylphenol. This pathway involves an initial formylation of the phenol to introduce a carbonyl group, followed by an oxidation to afford the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Formylation of 2-Fluoro-4-methylphenol via the Duff Reaction

The initial and most critical step is the regioselective introduction of a formyl group (-CHO) onto the 2-fluoro-4-methylphenol ring. For this transformation, the Duff reaction presents a viable and effective method. The Duff reaction utilizes hexamine in an acidic medium, typically acetic acid or trifluoroacetic acid, to achieve ortho-formylation of phenols.[1][2]

Reaction:

2-Fluoro-4-methylphenol → 3-Fluoro-5-hydroxy-4-methylbenzaldehyde

Causality behind Experimental Choices:

-

Choice of Formylation Reaction: While other formylation methods like the Reimer-Tiemann reaction exist, the Duff reaction is often advantageous due to the use of less hazardous reagents and milder conditions.[2][3] The Reimer-Tiemann reaction, which employs chloroform and a strong base, can sometimes lead to side products.[4][5][6] The Duff reaction is known to be effective for electron-rich phenols and generally favors formylation at the ortho position to the hydroxyl group.[2]

-

Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution. The hydroxyl group is a powerful activating group and an ortho, para-director. The fluorine atom, while deactivating due to its electronegativity, is also an ortho, para-director through resonance. The methyl group is a weakly activating ortho, para-director. In this case, the position ortho to the strongly activating hydroxyl group and meta to the other substituents is sterically accessible and electronically favored, leading to the desired 3-fluoro-5-hydroxy-4-methylbenzaldehyde.

Experimental Protocol:

-

To a stirred solution of 2-fluoro-4-methylphenol (1 equivalent) in glacial acetic acid, add hexamethylenetetramine (hexamine) (1.5 equivalents).

-

Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and hydrolyze the intermediate by adding an aqueous solution of hydrochloric acid (e.g., 3 M HCl).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the Schiff base intermediate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-fluoro-5-hydroxy-4-methylbenzaldehyde by column chromatography on silica gel.

Step 2: Oxidation of 3-Fluoro-5-hydroxy-4-methylbenzaldehyde

The final step in the synthetic sequence is the oxidation of the aldehyde functional group to a carboxylic acid. This is a standard transformation in organic synthesis, and several oxidizing agents can be employed. A common and effective reagent for this purpose is potassium permanganate (KMnO₄) under basic conditions.

Reaction:

3-Fluoro-5-hydroxy-4-methylbenzaldehyde → this compound

Causality behind Experimental Choices:

-

Choice of Oxidizing Agent: Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent that is highly effective for the conversion of aldehydes to carboxylic acids. The reaction is typically performed in an aqueous basic solution, which helps to solubilize the permanganate and the phenolic substrate. Other oxidizing agents could also be considered, but KMnO₄ offers a good balance of reactivity and cost-effectiveness. A procedure for the oxidation of a substituted nitro-toluene to a nitro-benzoic acid using potassium dichromate in sulfuric and acetic acid has been reported, which provides a precedent for the oxidation of a methyl group on a substituted benzene ring.[7]

Experimental Protocol:

-

Dissolve 3-fluoro-5-hydroxy-4-methylbenzaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide or potassium carbonate.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (approximately 2 equivalents) in water, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite or ethanol.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation

As this guide presents a proposed synthesis, experimental data is illustrative. The successful synthesis would be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 2-Fluoro-4-methylphenol | C₇H₇FO | 126.13 | Colorless to pale yellow liquid |

| 3-Fluoro-5-hydroxy-4-methylbenzaldehyde | C₈H₇FO₂ | 154.14 | White to off-white solid |

| This compound | C₈H₇FO₃ | 170.14 | White crystalline solid |

Analytical Characterization:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -CHO, -COOH).

-

Melting Point Analysis: To assess the purity of the solid products.

Conclusion

This technical guide has outlined a rational and robust two-step synthetic route to this compound from a commercially available starting material. The proposed pathway leverages well-established and reliable organic transformations, providing a practical approach for researchers in the fields of medicinal chemistry and drug development. The detailed protocols and mechanistic discussions are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of Novel Aromatic Carboxylic Acids, with a Focus on 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Disclaimer: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) and detailed toxicological profile for 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS No. 887267-08-5) have not been established. This guide is therefore intended for experienced researchers, scientists, and drug development professionals as a framework for risk assessment and safe handling based on first principles and data from structurally analogous compounds. The information herein is not a substitute for a compound-specific risk assessment, which must be performed by qualified personnel before any handling occurs. All protocols must be adapted to the specific laboratory and experimental context.

Introduction: The Challenge of Data-Poor Compounds

In the fast-paced environment of drug discovery and chemical synthesis, researchers frequently encounter novel compounds for which comprehensive safety data is not yet available. This compound, a substituted aromatic carboxylic acid, represents such a case. While its structure suggests potential applications as a building block in medicinal chemistry, the absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious and principled approach to its handling.

This technical guide provides a framework for managing the risks associated with this compound and other data-poor analogues. By synthesizing data from structurally related compounds, we can anticipate potential hazards and establish robust protocols that prioritize researcher safety. The core principle is to treat the compound as potentially hazardous until proven otherwise, applying a conservative approach to all handling procedures.

Compound Identification and Analog Analysis

While specific data for our target compound is scarce, we can infer potential properties by examining its structural components and comparing them to well-characterized molecules.

-

Core Structure: Benzoic Acid - A simple aromatic carboxylic acid. Generally a mild irritant.

-

Substituents:

-

Fluoro Group: Fluorination can significantly alter a molecule's metabolic stability, acidity, and biological activity. Hazardous decomposition products, such as hydrogen fluoride, can be formed during combustion[1].

-

Hydroxy Group: A phenolic hydroxyl group can influence the compound's acidity and potential for skin and eye irritation.

-

Methyl Group: Generally considered to have low toxicity, but can influence the overall electronic and steric properties of the molecule.

-

Table 1: Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Hazards Identified in SDS |

| This compound (Target) | 887267-08-5 | C₈H₇FO₃ | Data not available. Assumed irritant. |

| 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 | C₇H₅FO₃ | Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][3]. |

| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | C₇H₅FO₃ | Causes skin and serious eye irritation; may cause respiratory irritation[1]. |

| 3-Fluoro-4-methylbenzoic acid | 350-28-7 | C₈H₇FO₂ | Causes skin and serious eye irritation[4]. |

| 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | Causes serious eye damage and may cause respiratory irritation. |

The consistent classification of these analogues as skin, eye, and respiratory irritants forms the basis of our recommended handling protocols. The potential for serious eye damage is a recurring theme and must be given special consideration.

Hazard Identification and Risk Mitigation

Based on the analog analysis, a conservative hazard assessment for this compound is as follows:

-

Acute Health Hazards:

-

Eye Contact: Assumed to be a serious eye irritant, potentially causing severe damage.

-

Skin Contact: Assumed to be a skin irritant.

-

Inhalation: Assumed to cause respiratory tract irritation, particularly as a fine dust.

-

Ingestion: Assumed to be harmful if swallowed.

-

-

Chronic Health Hazards: Data not available. No components are listed as carcinogens by IARC, NTP, or OSHA for closely related compounds[1][3].

-

Physical/Chemical Hazards:

-

As a fine powder, it may form combustible dust concentrations in air.

-

Thermal decomposition may produce hazardous gases, including carbon oxides and hydrogen fluoride[1].

-

The Hierarchy of Controls

To ensure safety, a multi-layered approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective measures first.

Standard Operating Procedures (SOPs)

Engineering Controls: The Primary Barrier

All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a powder containment hood. The ventilation system is the primary method for minimizing inhalation exposure[2]. An emergency eyewash station and safety shower must be immediately accessible[2].

Personal Protective Equipment (PPE) Selection

Given the anticipated hazards, the following minimum PPE is mandatory.

-

Eye and Face Protection: Due to the high risk of serious eye damage identified in analogous compounds, chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 are required at all times. When handling the solid powder outside of a glovebox, a face shield must be worn in addition to goggles[2].

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for tears or holes before each use. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water[3].

-

Skin and Body Protection: A full-length laboratory coat with sleeves is required.

-

Respiratory Protection: If engineering controls are insufficient to prevent dust generation, a NIOSH-approved particulate respirator (e.g., N95) should be used in accordance with a formal respiratory protection program (OSHA 29 CFR 1910.134)[3].

Handling and Storage Protocol

Protocol 4.3.1: Weighing and Transferring Solid Compound

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Procedure: a. Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent liner) inside the fume hood. b. Use spatulas and tools appropriate for handling fine powders to minimize dust generation. c. Keep the container of the chemical closed whenever not in use.

-

Cleanup: Carefully wipe down all surfaces with a damp cloth. Dispose of the liner and cleaning materials as contaminated solid waste.

-

Post-Handling: Remove PPE in the correct order (gloves last), and wash hands thoroughly.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2]. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].

Emergency Procedures

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[2][3].

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[2][3].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Spill Response Protocol

Protocol 5.2.1: Solid Spill Cleanup

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of dust. Do NOT use dry sweeping .

-

Cleanup: a. Don appropriate PPE, including respiratory protection if necessary. b. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). c. Carefully scoop the material into a sealable, labeled waste container. d. Clean the spill area with a wet cloth or sponge, and place all cleanup materials into the waste container.

-

Disposal: Dispose of the waste according to institutional and local regulations for chemical waste.

Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste. Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[3]. Do not allow the product to enter drains or waterways.

Conclusion

The responsible use of novel chemical entities is foundational to scientific progress and laboratory safety. While this compound remains a compound with an incomplete public safety profile, a robust safety protocol can be constructed by adhering to the principles of risk assessment, the hierarchy of controls, and analysis of structural analogs. By treating this compound with the caution it warrants—as a presumed skin, eye, and respiratory irritant—researchers can mitigate risks and maintain a safe laboratory environment. This guidance should be considered a living document, to be updated as soon as a verified, substance-specific SDS becomes available.

References

Commercial suppliers of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

An In-Depth Technical Guide to the Commercial Procurement of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive overview of the commercial landscape for this compound (CAS No: 887267-08-5). It is intended for scientific professionals who require this specialized reagent for research and development purposes. Beyond a simple list of vendors, this document offers a framework for supplier evaluation, outlines critical quality control attributes, and presents a standardized workflow for procurement and verification. The primary objective is to empower researchers to source high-purity material confidently, ensuring the integrity and reproducibility of their experimental outcomes.

Compound Profile: this compound

This compound is a polysubstituted aromatic carboxylic acid. The specific arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a methyl group on the benzoic acid core—makes it a potentially valuable building block in medicinal chemistry and materials science. The precise positioning of these substituents is critical, as even minor isomeric variations can lead to vastly different chemical and biological activities.

-

IUPAC Name: this compound

-

CAS Number: 887267-08-5[1]

-

Molecular Formula: C₈H₇FO₃

-

Molecular Weight: 170.14 g/mol

-

Chemical Structure:

The synthesis of such specific substitution patterns on a benzene ring is a non-trivial process, often requiring multiple steps that can introduce regioisomeric impurities.[2] Therefore, rigorous analytical verification of commercial material is not just recommended; it is essential.

Directory of Commercial Suppliers

The following table summarizes known commercial suppliers of this compound. This list is not exhaustive, and availability and pricing are subject to change. Researchers should always contact suppliers directly for the most current information.

| Supplier | Catalog Number | Stated Purity | Available Quantities | Notes |

| BLD Pharm | BD230155 | >95% | mg to g scale | Often provides access to analytical data like NMR and HPLC on their website.[1] |

| AOBChem USA | AOB39709 | >98% | 250mg, 500mg, 1g, 5g | Provides sample pricing online, indicating a focus on research quantities.[3] |

| CHIRALEN | CHR23MA03 | Not specified | Research & Development | Positions itself as a supplier for scientific advancement.[4] |

Disclaimer: Inclusion in this list does not constitute an endorsement. All potential suppliers should be vetted according to the principles outlined in the following sections.

Critical Quality Attributes & Supplier Vetting

As a Senior Application Scientist, my most critical advice is this: never assume the label is correct. The burden of proof for compound identity and purity rests on the end-user. The complexity of synthesizing this specific molecule makes it prone to impurities, the most dangerous of which are regioisomers (compounds with the same formula but a different substitution pattern).

The Primacy of the Certificate of Analysis (CoA)

A supplier's Certificate of Analysis is the single most important document in procurement. However, not all CoAs are created equal. A trustworthy CoA is not a summary; it is a report of real data obtained from the specific batch of material you are purchasing.

Protocol: How to Critically Evaluate a Certificate of Analysis (CoA)

-

Request a Batch-Specific CoA: Do not accept a generic or "typical" CoA. Insist on the analysis for the exact lot number you will receive.

-

Verify Compound Identity via Mass Spectrometry (MS):

-

Look for the mass-to-charge ratio (m/z) corresponding to the molecular ion.

-

For C₈H₇FO₃, the expected [M-H]⁻ in negative ion mode is ~169.03.

-

The expected [M+H]⁺ in positive ion mode is ~171.04.

-

High-resolution mass spectrometry (HRMS) is superior, as it should confirm the mass to within 5 ppm of the theoretical value.

-

-

Confirm Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Check for the correct number of proton signals, their splitting patterns (coupling), and integration values. The aromatic region will be most informative for confirming the substitution pattern.

-

¹³C NMR: Ensure the number of carbon signals matches the 8 carbons in the structure.

-

¹⁹F NMR: This is a crucial and often overlooked experiment. It should show a single fluorine signal, and its coupling to nearby protons can provide definitive proof of its location on the ring.

-

-

Assess Purity via High-Performance Liquid Chromatography (HPLC):

-

The CoA must state the purity as determined by HPLC, not by NMR.

-

Demand to see the actual chromatogram. A single sharp peak is ideal.

-

The area-under-the-curve percentage for the main peak should be ≥95%, preferably ≥98% for drug discovery applications.

-

Pay close attention to any small "shoulder" peaks or nearby impurities, as these may be isomers.

-

Procurement and Verification Workflow

A systematic approach to procurement minimizes the risk of project delays and ensures data integrity. The following workflow is recommended for all critical reagents.

Caption: Recommended workflow from supplier identification to material acceptance.

Decision Logic for Compound Acceptance

Upon receiving the compound, an internal verification step is crucial before committing it to experiments. This diagram outlines the decision-making process.

Caption: Decision tree for the acceptance or rejection of a received chemical lot.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for substituted benzoic acids should be followed:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The procurement of specialized chemical reagents like this compound requires a diligent, evidence-based approach. The reliability of research data is directly linked to the quality of the starting materials. By moving beyond simple catalog orders and adopting a workflow of rigorous supplier vetting and in-house verification, researchers can safeguard the integrity of their work and accelerate the pace of discovery. Always prioritize suppliers who provide transparent, batch-specific analytical data.

References

This guide provides a comprehensive technical overview of 3-Fluoro-5-hydroxy-4-methylbenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its structural features, physicochemical properties, and explore the landscape of its related analogs. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, structure-activity relationships (SAR), and potential applications of this class of compounds.

Introduction: The Significance of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in the design of biologically active molecules.[1] The carboxylic acid group serves as a critical hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors. The biological and chemical properties of benzoic acid derivatives are profoundly influenced by the nature and placement of substituents on the aromatic ring. These modifications alter the molecule's electronic profile, lipophilicity, and steric characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1] The strategic incorporation of fluorine, hydroxyl, and methyl groups, as seen in this compound, offers a compelling combination of properties for diverse applications.

Core Compound Profile: this compound

Structural Features and Physicochemical Properties

The unique arrangement of substituents on the benzene ring of this compound imparts a distinct set of properties.

-

Fluorine: The high electronegativity of the fluorine atom can significantly influence the acidity of the carboxylic acid group and modulate binding interactions with biological targets.[2] Its presence can also enhance metabolic stability and lipophilicity, properties often sought in drug candidates.

-

Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, contributing to solubility and target binding.[1] Its position is critical for activity and can be a site for further chemical modification. The hydroxyl group is also associated with antioxidant properties.[1][3]

-

Methyl Group: This electron-donating and lipophilic group can influence a molecule's ability to cross cell membranes and can introduce steric effects that may enhance binding selectivity to a target protein.[1]

A summary of the predicted physicochemical properties is presented in the table below.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H7FO3 | Based on structure |

| Molecular Weight | 170.14 g/mol | Based on structure |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Electron-withdrawing fluorine increases acidity compared to benzoic acid (pKa ~4.2) |

| LogP | ~1.5 - 2.0 | Increased lipophilicity due to fluorine and methyl groups, balanced by the hydrophilic hydroxyl and carboxyl groups. |

| Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) | Capable of donating protons for interactions. |

| Hydrogen Bond Acceptors | 3 (hydroxyl, carbonyl oxygen, fluorine) | Can accept protons, influencing solubility and binding. |

| Reactivity | The carboxylic acid can undergo esterification and amidation. The aromatic ring is activated by the hydroxyl and methyl groups towards electrophilic substitution, while the fluorine has a deactivating effect. | Standard reactivity of substituted benzoic acids. |

Structure-Activity Relationships (SAR) of Related Analogs

Understanding the SAR of related benzoic acid derivatives is crucial for the rational design of novel compounds with desired biological activities.[1] The following diagram illustrates key SAR principles that can be extrapolated to analogs of this compound.

Caption: Structure-Activity Relationship (SAR) map for this compound analogs.

Potential Biological Activities of Analogs

Based on the known activities of substituted benzoic acids, analogs of this compound could be explored for a variety of therapeutic applications.

-

Antimicrobial Activity: The presence of a nitro group in some benzoic acid derivatives is associated with antimicrobial effects.[1] While our core molecule lacks a nitro group, the overall electronic and steric profile could be conducive to antimicrobial activity, a common feature of phenolic acids.[4][5]

-

Anti-inflammatory Activity: Many p-hydroxybenzoic acid derivatives exhibit anti-inflammatory properties.[4][6] The core structure could serve as a template for developing novel anti-inflammatory agents.

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, capable of neutralizing free radicals.[7] This suggests that this compound and its analogs could possess valuable antioxidant properties.

-

Enzyme Inhibition: Substituted benzoic acids have been shown to inhibit various enzymes, such as α-amylase.[3] The specific substitution pattern of our core molecule could be tailored to target specific enzyme active sites.

Synthetic Strategies and Experimental Protocols

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Protocol for a Key Transformation: Oxidation of a Methyl Group to a Carboxylic Acid

This protocol is a generalized procedure for the oxidation of a methyl group on an aromatic ring, a key step in the proposed synthesis. This method is adapted from standard organic synthesis procedures.

Materials:

-

Substituted 4-methylphenol derivative (1 equivalent)

-

Potassium permanganate (KMnO4) (3-4 equivalents)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) (concentrated)

-

Water

-

Sodium bisulfite (NaHSO3)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted 4-methylphenol derivative in a suitable amount of water containing a base (e.g., NaOH or KOH).

-

Addition of Oxidant: Slowly add potassium permanganate (KMnO4) in portions to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. If any unreacted permanganate remains, it can be quenched by the careful addition of a reducing agent like sodium bisulfite until the purple color disappears. Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The benzoic acid derivative should precipitate out as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.

-

Drying and Purification: Dry the crude product in a desiccator or a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture, or toluene).

Self-Validation:

-

TLC Analysis: Monitor the disappearance of the starting material and the appearance of the more polar product spot.

-

Melting Point: The purified product should have a sharp melting point.

-

Spectroscopic Analysis: Confirm the structure of the product using NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry. The IR spectrum should show a characteristic C=O stretch for the carboxylic acid and a broad O-H stretch.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel molecules with diverse applications. By leveraging the principles of structure-activity relationships and established synthetic methodologies for related benzoic acid derivatives, researchers can efficiently explore the chemical space around this core structure. Future research should focus on the development of a robust and scalable synthesis for the title compound, followed by a thorough evaluation of its biological activities. The insights gained from such studies will undoubtedly pave the way for the discovery of new therapeutic agents and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 6. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Potential of 3-Fluoro-5-hydroxy-4-methylbenzoic Acid: Application Notes and Protocols

An Application Guide for Researchers

Prepared by a Senior Application Scientist

This document serves as a technical guide for researchers, chemists, and professionals in drug development on the prospective applications of 3-Fluoro-5-hydroxy-4-methylbenzoic acid in modern organic synthesis. Given the limited specific literature on this particular molecule, this guide provides a predictive framework based on the well-established reactivity of its constituent functional groups and data from structurally analogous compounds. We will explore its potential as a versatile building block, outline detailed protocols for its key transformations, and propose a viable synthetic route for its preparation.

Compound Profile: Physicochemical and Spectroscopic Characterization

This compound is a polysubstituted aromatic carboxylic acid. Its structure is unique, featuring a synthetically valuable combination of functional groups: a carboxylic acid for amide or ester formation, a phenolic hydroxyl for etherification, and a fluorine atom, a common feature in modern pharmaceuticals for modulating metabolic stability and binding affinity.[1][2][3]

The electronic properties of the aromatic ring are governed by a delicate interplay between these groups:

-

Carboxylic Acid (-COOH): A meta-directing, deactivating group.

-

Hydroxyl (-OH): An ortho-, para-directing, strongly activating group.

-

Fluorine (-F): An ortho-, para-directing, deactivating group (inductive withdrawal outweighs mesomeric donation).

-

Methyl (-CH₃): An ortho-, para-directing, weakly activating group.

The combined influence of these substituents suggests a highly functionalized scaffold with distinct sites for selective chemical modification.

Predicted Physicochemical and Spectroscopic Data

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₈H₇FO₃ | Based on structure |

| Molecular Weight | 170.14 g/mol | Based on structure |

| Appearance | White to off-white crystalline solid | Analogy to similar benzoic acids[1] |

| CAS Number | 205775-26-8 | Registry Number |

| ¹H NMR (DMSO-d₆) | ~12.9 (s, 1H, -COOH), ~9.8 (s, 1H, -OH), ~7.4 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.1 (s, 3H, -CH₃) | Predicted based on substituent effects and data from analogous compounds[4][5] |

| ¹³C NMR (DMSO-d₆) | ~167 (-COOH), ~155 (d, C-F), ~150 (C-OH), ~125 (C-CH₃), ~122 (d, Ar-CH), ~118 (d, Ar-CH), ~115 (C-COOH), ~11 (-CH₃) | Predicted based on substituent effects and data from analogous compounds[5] |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1600, 1450 (C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) | Characteristic functional group frequencies[5][6] |

Proposed Synthesis of the Core Moiety

As this compound is not a readily available commercial compound, its synthesis is the first critical step for its utilization. A plausible retrosynthetic pathway is outlined below, starting from a commercially available substituted toluene.

Caption: Retrosynthetic analysis for this compound.

This proposed route leverages standard, well-documented organic transformations to construct the target molecule from a simple, commercially available starting material.[6][7][8]

Core Applications & Synthetic Protocols

The true utility of this molecule lies in the selective manipulation of its functional groups. The following sections provide detailed protocols for its most probable and synthetically useful transformations.

A. Application I: Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid is the most apparent handle for elaboration, enabling the synthesis of a diverse range of amides, which are prevalent in bioactive molecules. Standard peptide coupling reagents are ideal for this transformation.

Caption: Workflow for amide coupling.

Protocol 1: General Procedure for Amide Coupling [9]

-

Acid Activation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

-

Add HBTU (1.1 eq) and 4-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired.

-

Amine Coupling: To the activated acid solution, add the desired primary or secondary amine (1.0-1.2 eq).

-

Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting benzoic acid is consumed (typically 4-16 hours).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Causality Note: The use of coupling agents like HBTU efficiently converts the carboxylic acid into a highly reactive activated ester, facilitating nucleophilic attack by the amine under mild conditions that preserve the other functional groups. The base (DIPEA) is crucial for neutralizing the acid formed and driving the reaction to completion.

B. Application II: Selective O-Alkylation of the Phenolic Hydroxyl

To generate ether derivatives, the phenolic hydroxyl can be targeted. However, due to the higher acidity of the carboxylic acid proton, a protection-alkylation-deprotection sequence is the most robust and trustworthy strategy.

Caption: Three-step workflow for selective O-alkylation.

Protocol 2: Esterification (Protection Step) [10][11]

-

Suspend this compound (1.0 eq) in anhydrous methanol (MeOH, ~0.3 M) in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the stirred suspension.

-

Remove the ice bath and heat the reaction mixture to reflux (~65 °C).

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which is often pure enough for the next step.

Protocol 3: Williamson Ether Synthesis and Deprotection [11]

-

Etherification: Dissolve the methyl ester from the previous step (1.0 eq) in acetone or DMF.

-

Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).

-

Heat the reaction mixture to 60-80 °C and stir vigorously for 4-12 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Saponification (Deprotection): Dissolve the crude alkylated ester in a 3:1 mixture of THF/water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC, 2-6 hours).

-

Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the final O-alkylated benzoic acid.

Causality Note: The initial esterification is critical because the carboxylic acid proton is more acidic than the phenolic proton. Attempting direct O-alkylation with a base would preferentially deprotonate the carboxylic acid, preventing the desired reaction. The three-step sequence ensures complete selectivity.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be air or light-sensitive.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[12]

References